3,4-Dihydroxy-5-nitrobenzoic Acid

COMT Inhibition Parkinson's Disease Enzyme Assay

Certified 3,4-Dihydroxy-5-nitrobenzoic Acid (Entacapone Benzoic Acid Impurity). Essential for ANDA impurity profiling & HPLC method validation (AMV) per ICH Q3A/Q3B. Unique COMT inhibitory profile (IC50 620 nM) enables kinetic studies. High-purity material critical for synthetic optimization in Entacapone manufacturing. Documentation and traceability provided for regulatory compliance.

Molecular Formula C7H5NO6
Molecular Weight 199.12 g/mol
CAS No. 84211-30-3
Cat. No. B049579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydroxy-5-nitrobenzoic Acid
CAS84211-30-3
Synonyms3-Nitro-4,5-dihydroxybenzoic Acid
Molecular FormulaC7H5NO6
Molecular Weight199.12 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])O)O)C(=O)O
InChIInChI=1S/C7H5NO6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H,(H,11,12)
InChIKeyHDPSONAKHMNQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydroxy-5-nitrobenzoic Acid (CAS 84211-30-3) Procurement Guide: Key Identifiers and Regulatory Relevance


3,4-Dihydroxy-5-nitrobenzoic Acid is a catechol derivative substituted with a nitro group at the 5-position and a carboxylic acid at the 1-position [1]. It is primarily utilized as a critical intermediate in the synthesis of the peripherally selective catechol-O-methyltransferase (COMT) inhibitor, Entacapone , and serves as a key impurity standard for the quality control (QC) of Entacapone in pharmaceutical development and manufacturing [2].

Why Generic 3,4-Dihydroxy-5-nitrobenzoic Acid Cannot Be Substituted for COMT Research or Entacapone Quality Control


The specific substitution pattern of the nitro and hydroxyl groups on the benzoic acid core dictates both its biological activity and its utility as an analytical standard. As demonstrated in Section 3, the compound exhibits a unique COMT inhibitory profile with an IC50 of 620 nM, which is distinct from the more potent drug Entacapone (10 nM) and the less active aldehyde analog (2,000 nM) [1]. For pharmaceutical quality control, 3,4-Dihydroxy-5-nitrobenzoic Acid is a regulatory-defined impurity for Entacapone, and substitution with a generic or structurally similar compound without certified purity and traceability would invalidate analytical method development, validation (AMV), and regulatory filings [2].

Quantitative Differentiation of 3,4-Dihydroxy-5-nitrobenzoic Acid: Head-to-Head Data for Informed Procurement


COMT Inhibition Potency: A Quantitative Comparison with Entacapone and Structural Analogs

In a standardized in vitro assay using rat brain catechol-O-methyltransferase (COMT) with 3,4-dihydroxybenzoic acid as the substrate, 3,4-Dihydroxy-5-nitrobenzoic Acid demonstrates an IC50 of 620 nM [1]. This represents a 62-fold decrease in potency compared to the clinical drug Entacapone (IC50 = 10 nM in the same assay) , but a 3.2-fold increase in potency compared to the related aldehyde analog, 3,4-dihydroxy-5-nitrobenzaldehyde (IC50 = 2,000 nM) [2].

COMT Inhibition Parkinson's Disease Enzyme Assay

Regulatory-Defined Impurity Status: Differentiating from Common Degradants in Entacapone Manufacturing

3,4-Dihydroxy-5-nitrobenzoic Acid is a defined impurity for the drug Entacapone, known as Entacapone Benzoic Acid Impurity (Entacapone Impurity 10 or Impurity 26) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines, a feature not available for generic or unspecified benzoic acid derivatives [2]. This certified impurity is specifically required for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDA) .

Pharmaceutical Impurity Quality Control Analytical Method Validation

Physical Property Profile: Differentiating from Entacapone for Synthetic Handling and Purification

3,4-Dihydroxy-5-nitrobenzoic Acid possesses distinct physical properties that impact its handling and purification compared to the final drug substance, Entacapone. The compound is a yellow to beige solid with a melting point of >222°C (decomposition) and a predicted pKa of 3.82±0.10 . In contrast, Entacapone is a crystalline compound with a pKa of 4.78 . This difference in acidity and thermal stability dictates distinct strategies for recrystallization, salt formation, and chromatographic purification during the synthetic process.

Synthetic Intermediate Process Chemistry Purification

High-Value Application Scenarios for 3,4-Dihydroxy-5-nitrobenzoic Acid Procurement


Development and Validation of Analytical Methods for Entacapone ANDA Submissions

Pharmaceutical companies developing generic Entacapone require certified 3,4-Dihydroxy-5-nitrobenzoic Acid as a reference standard for impurity profiling. As a defined impurity (Entacapone Benzoic Acid Impurity), it is essential for HPLC method development and validation (AMV) to meet ICH Q3A/Q3B guidelines. Its procurement from a reputable vendor with full documentation is a prerequisite for a successful Abbreviated New Drug Application (ANDA) [1].

Biochemical Research as a COMT Probe with Intermediate Potency

Researchers investigating the catechol-O-methyltransferase (COMT) enzyme can utilize 3,4-Dihydroxy-5-nitrobenzoic Acid as a tool compound. Its IC50 of 620 nM for rat brain COMT [2] provides a potency that is high enough for measurable inhibition in vitro but low enough to avoid the complete and rapid enzyme inactivation seen with the clinical drug Entacapone (IC50 10 nM) . This intermediate potency allows for kinetic studies and the investigation of COMT's role in catecholamine metabolism under more physiologically relevant, non-saturating conditions.

Process Chemistry for Entacapone and Analog Synthesis

As a key synthetic intermediate in the production of Entacapone , the distinct physical properties of 3,4-Dihydroxy-5-nitrobenzoic Acid (e.g., pKa 3.82 vs. Entacapone's pKa 4.78) are crucial for optimizing reaction and purification steps. Procurement of high-purity material enables efficient scale-up processes and the synthesis of novel nitrocatechol analogs for drug discovery programs targeting central and peripheral nervous system disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dihydroxy-5-nitrobenzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.